molecular formula C23H28N4O B2716744 2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide CAS No. 1103302-68-6

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B2716744
CAS No.: 1103302-68-6
M. Wt: 376.504
InChI Key: ASEHVVLKXTZFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.504. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor of Cholinesterase and Monoamine Oxidase

The compound has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. Indole derivatives, including those similar in structure to the compound , have been designed, synthesized, and evaluated, showing significant inhibition of these enzymes. This finding is crucial as cholinesterase inhibitors are used in the treatment of Alzheimer's disease, and monoamine oxidase inhibitors are used as antidepressants and in the treatment of Parkinson's disease (Bautista-Aguilera et al., 2014).

Antagonists of the NMDA Receptor

The compound is related to structures that have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. Establishing the structure-activity relationship led to the identification of compounds with low nanomolar activity and significant in vivo activity in pain models, marking them as potential therapeutic agents for pain management (Borza et al., 2007).

Immunomodulatory Effects

Indole derivatives, closely related to the compound , have been synthesized and evaluated for their immunosuppressive activities. Notably, certain derivatives exhibited significant inhibitory activity on immune responses, highlighting their potential in the development of novel immunosuppressive drugs (Giraud et al., 2010).

Ligands for GluN2B/NMDA Receptors

The compound is structurally similar to indole derivatives that have been designed and synthesized as ligands targeted to GluN2B/NMDA receptors. These derivatives exhibited high binding affinity and provided insights into the interactions essential during the binding process, although the most potent compounds did not show in vivo activity (Gitto et al., 2011).

Antimicrobial and Antitubercular Agents

Indole-based structures similar to the compound have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies demonstrated that certain derivatives possess notable activity against various bacterial and fungal species, and against the Mycobacterium tuberculosis H37Rv strain (Karuvalam et al., 2013).

Properties

IUPAC Name

2-amino-N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O/c24-21(14-18-15-25-22-9-5-4-8-20(18)22)23(28)26-19-10-12-27(13-11-19)16-17-6-2-1-3-7-17/h1-9,15,19,21,25H,10-14,16,24H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEHVVLKXTZFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C(CC2=CNC3=CC=CC=C32)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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